1,3-Dibromo-2-propanol

Biocatalysis Halohydrin Dehalogenase Substrate Specificity

Select 1,3-dibromo-2-propanol for its unmatched bifunctional architecture: two primary alkyl bromides flanking a central hydroxyl enable rapid polycondensation with diamines to yield tunable, antimicrobial hydrogels. In biocatalytic epoxide production, halohydrin dehalogenases show 13–23% higher relative activity versus the 1,3-dichloro analog, accelerating process throughput. Crucially, only this 1,3-regioisomer delivers the correct propanediamine scaffold—use of 2,3-dibromo-1-propanol produces a different carbon framework. Supplied as a colorless to light yellow liquid, copper-stabilized, shipped under inert gas at refrigerated temperature (0–10°C).

Molecular Formula C3H6Br2O
Molecular Weight 217.89 g/mol
CAS No. 96-21-9
Cat. No. B146513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-propanol
CAS96-21-9
Synonyms1,3-DBP
1,3-dibromo-2-propanol
Molecular FormulaC3H6Br2O
Molecular Weight217.89 g/mol
Structural Identifiers
SMILESC(C(CBr)O)Br
InChIInChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
InChIKeyKIHQZLPHVZKELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-propanol (CAS 96-21-9) Procurement Specifications and Baseline Characteristics


1,3-Dibromo-2-propanol (CAS 96-21-9) is a bifunctional, dihalogenated alcohol with the molecular formula C3H6Br2O and a molecular weight of 217.89 g/mol [1]. As a bifunctional crosslinking reagent, it contains two reactive primary alkyl bromides and a central secondary alcohol, enabling versatile reactivity in both nucleophilic substitution and crosslinking applications . The compound is typically supplied as a colorless to light yellow liquid, with a density of 2.136 g/mL at 25°C, a refractive index of 1.552 (n20/D), and a boiling point of 82-83°C at 7 mmHg . It is stabilized with a copper chip to prevent decomposition and requires storage under inert gas at refrigerated temperatures (0-10°C) due to air and light sensitivity .

Why 1,3-Dibromo-2-propanol Cannot Be Replaced by Generic Halohydrins


Simple substitution of 1,3-dibromo-2-propanol with other halohydrins or dihaloalkanes is not scientifically justified due to its unique combination of two primary alkyl bromides and a central hydroxyl group, which confers distinct reactivity, crosslinking capacity, and physicochemical properties. For instance, the brominated analog exhibits significantly higher reactivity in enzymatic dehalogenation compared to chlorinated counterparts [1]. Furthermore, its bifunctional nature enables polycondensation reactions that are not feasible with mono-halogenated alcohols or simple dihaloalkanes [2]. Differences in leaving group potential, steric accessibility, and hydrogen-bonding capacity directly impact reaction kinetics, product yields, and material properties, making direct substitution without rigorous validation a risk to experimental reproducibility and process outcomes.

Quantitative Differentiation Evidence: 1,3-Dibromo-2-propanol vs. Key Comparators


Enzymatic Dehalogenation Activity: 1,3-Dibromo-2-propanol vs. 1,3-Dichloro-2-propanol

In a direct head-to-head comparison of substrate activity for a halohydrin dehalogenase (HHDH) from Agrobacterium tumefaciens, 1,3-dibromo-2-propanol demonstrated significantly higher relative activity than its chlorinated analog, 1,3-dichloro-2-propanol (1,3-DCP). For the wild-type enzyme (Wt-HHDH), the relative activity of 1,3-dibromo-2-propanol was 113.2% compared to 100% for 1,3-DCP. For the mutant enzyme (Mut-HHDH), the relative activity was 122.9% compared to 100% for 1,3-DCP [1]. This quantitative difference in enzymatic turnover directly impacts the efficiency of biocatalytic processes utilizing this substrate.

Biocatalysis Halohydrin Dehalogenase Substrate Specificity

Polycondensation Crosslinking: 1,3-Dibromo-2-propanol as a Bifunctional Monomer

1,3-Dibromo-2-propanol enables rapid polycondensation with diamines to form cationic hydrogels, a reaction not achievable with mono-halogenated alcohols. In a study synthesizing b-PHI hydrogels, 1,3-dibromo-2-propanol reacted with various diamines under strongly alkaline conditions to produce branched cationic polymers [1]. The resulting b-PHOI hydrogel exhibited antimicrobial rates of 96% against S. aureus and 97% against E. coli [1]. In contrast, the isomeric 2,3-dibromo-1-propanol cannot achieve the same symmetrical, bifunctional crosslinking due to the positioning of its leaving groups, which leads to different polymer architectures and material properties.

Polymer Chemistry Hydrogel Synthesis Antibacterial Materials

Ozonation Degradation Reactivity: Brominated vs. Chlorinated Halohydrins

In a comparative study of ozonation degradation, the brominated halohydrin 2,3-dibromopropan-1-ol (2,3-DBP) exhibited higher reactivity with ozone than the chlorinated halohydrin 1,3-dichloro-2-propanol (1,3-DCP) [1]. While this study directly compared 2,3-DBP and 1,3-DCP, the class-level inference extends to 1,3-dibromo-2-propanol due to the shared brominated nature. The study noted that the brominated halohydrin showed a higher reactivity with ozone, leading to faster dehalogenation rates [1]. This differential reactivity is critical for designing efficient remediation strategies for halogenated pollutants.

Environmental Remediation Advanced Oxidation Processes Halohydrin Degradation

Synthesis Yield in Sugar-Pendant Diamine Preparation: 1,3- vs. 2,3-Dibromo Regioisomers

In the synthesis of sugar-pendant diamines, 1,3-dibromo-2-propanol afforded 1,3-propanediamine derivatives in 60-73% yields [1]. In contrast, a similar series of reactions using the regioisomeric 2,3-dibromo-1-propanol yielded ethylenediamine-type derivatives, demonstrating that the position of the bromine atoms dictates the carbon framework of the resulting diamine [1]. This regiospecific outcome is crucial for obtaining the desired 1,3-propanediamine scaffold, which is not accessible using the 2,3-isomer.

Carbohydrate Chemistry Glycosidation Building Block Synthesis

Optimal Application Scenarios for 1,3-Dibromo-2-propanol Based on Verified Evidence


Biocatalytic Synthesis Using Halohydrin Dehalogenases

When developing biocatalytic processes for epoxide or alcohol production, 1,3-dibromo-2-propanol offers a kinetic advantage over 1,3-dichloro-2-propanol as a substrate for halohydrin dehalogenases. Its 13-23% higher relative activity translates to faster reaction rates and improved process efficiency [1].

Synthesis of Cationic Hydrogels and Antibacterial Polymers

For the preparation of branched cationic polymers via polycondensation, 1,3-dibromo-2-propanol is the preferred monomer. Its bifunctional nature enables rapid crosslinking with diamines, yielding hydrogels with tunable properties and high antimicrobial efficacy [2].

Preparation of 1,3-Propanediamine Derivatives in Carbohydrate Chemistry

In the synthesis of sugar-pendant diamines, 1,3-dibromo-2-propanol is essential for obtaining the 1,3-propanediamine scaffold. The regioisomeric 2,3-dibromo-1-propanol leads to a different carbon framework, underscoring the importance of selecting the correct regioisomer [3].

Environmental Fate and Remediation Studies

For research on the degradation of halogenated pollutants, 1,3-dibromo-2-propanol serves as a representative brominated halohydrin. Its higher ozone reactivity compared to chlorinated analogs is a key factor in designing and evaluating advanced oxidation processes for water treatment [4].

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